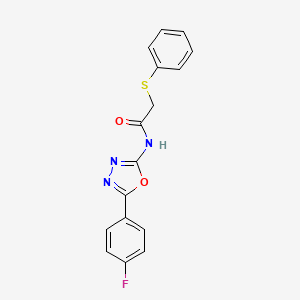

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

描述

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and a phenylthioacetamide moiety at the 2-position. The 4-fluorophenyl group enhances lipophilicity and influences electronic properties, while the phenylthioacetamide side chain introduces sulfur-based reactivity and hydrogen-bonding capacity. This structural framework is commonly explored in medicinal chemistry for applications such as enzyme inhibition and antimicrobial activity .

属性

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(22-15)18-14(21)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPNAQYCWXHQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with phenyl isothiocyanate. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of microwave irradiation techniques to accelerate the reaction .

化学反应分析

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form various heterocyclic structures.

科学研究应用

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer activities.

Medicine: Due to its potential biological activities, it is being explored as a lead compound for the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials with specific properties

作用机制

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interact with proteins involved in signal transduction and apoptosis .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several derivatives of 1,3,4-oxadiazole and related heterocycles. Key analogues include:

Key Observations:

- Substituent Impact: The 4-fluorophenyl group (common in 5d, 4l, and the target compound) enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability and target binding .

- Heterocycle Variations : Replacement of 1,3,4-oxadiazole with 1,2,4-triazole (51) alters ring electronics and hydrogen-bonding capacity, influencing biological activity .

- Biological Activity : Tyrosinase inhibition (5d) and COX-2 inhibition (compound in ) highlight the versatility of 1,3,4-oxadiazole derivatives in targeting diverse enzymes.

Spectral and Analytical Data

- IR Spectroscopy : The absence of C–S bands near 1384 cm⁻¹ in S-alkylated products (e.g., compound 11a at 621 cm⁻¹) confirms successful synthesis, while N–H stretches (~3210 cm⁻¹) validate acetamide functionality .

- NMR : For 4l, 1H NMR signals at δ 4.32 (S–CH2) and δ 9.21 (acetamide-NH) align with structural features shared by the target compound .

生物活性

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a unique oxadiazole ring that contributes to its biological activity. The general structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 263.27 g/mol

Synthesis : The synthesis typically involves a multi-step process starting from 4-fluorobenzohydrazide and pentanoic acid under dehydrating conditions. Cyclization to form the oxadiazole ring is achieved using acetic anhydride as a cyclization agent. This method allows for the production of high-purity compounds suitable for biological testing .

Antimicrobial Properties

Research has indicated that N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide exhibits notable antimicrobial activity against various bacterial strains. In vitro studies demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32–128 µg/mL, showcasing its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), it was shown to induce apoptosis through the activation of caspase pathways. The IC50 value was found to be approximately 15 µM, indicating significant cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Binding : The fluorophenyl group enhances binding affinity to target receptors, modulating their activity and leading to altered cellular responses.

These interactions are critical for its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the efficacy of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide against standard antibiotics. Results indicated that this compound showed superior activity against resistant strains of E. coli, highlighting its potential as a lead compound in antibiotic development .

Case Study 2: Cancer Cell Line Studies

In another investigation, the compound was tested on various cancer cell lines. The results revealed that it significantly inhibited cell growth in MCF-7 and A549 (lung cancer) cells. Flow cytometry analysis confirmed that the compound induced G0/G1 phase arrest, suggesting its role in cell cycle regulation .

Data Summary Table

| Activity | Tested Strain/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32–128 µg/mL | |

| Antimicrobial | Escherichia coli | 32–128 µg/mL | |

| Anticancer | MCF-7 | ~15 µM | |

| Anticancer | A549 | ~15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。